N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE
Overview
Description
N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a benzamide group, and a propan-2-yl phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Benzamide Group: This step involves the reaction of the benzothiazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Attachment of the Propan-2-yl Phenyl Group: This can be done through a nucleophilic substitution reaction, where the benzothiazole-benzamide intermediate reacts with 4-(propan-2-yl)phenyl isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The propan-2-yl phenyl group can contribute to the compound’s overall hydrophobicity, affecting its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(propan-2-yl)-2-{[4-(propan-2-yloxy)phenyl]amino}propanamide
- 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide
Uniqueness
N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}BENZAMIDE is unique due to its combination of a benzothiazole ring, benzamide group, and propan-2-yl phenyl moiety. This unique structure allows it to interact with a variety of biological targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-16(2)17-8-10-19(11-9-17)26-23(29)15-31-25-28-21-13-12-20(14-22(21)32-25)27-24(30)18-6-4-3-5-7-18/h3-14,16H,15H2,1-2H3,(H,26,29)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEHSYLDAIHYOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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